tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Medicinal Chemistry GPCR Ligands Stereochemistry

tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 126874-66-6) is an N-Boc-protected, cis-configured chiral pyrrolidine building block. With a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol, it presents two contiguous stereocenters (2R,3R) critical for downstream stereochemical outcomes.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 126874-66-6
Cat. No. B2735595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
CAS126874-66-6
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC1C(CCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
InChIKeyRLHMCXQTIPFLRQ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 126874-66-6): Procurement-Grade Chiral Pyrrolidine Intermediate for Enantioselective Synthesis


tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 126874-66-6) is an N-Boc-protected, cis-configured chiral pyrrolidine building block. With a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol, it presents two contiguous stereocenters (2R,3R) critical for downstream stereochemical outcomes [1]. Its rigid pyrrolidine scaffold, substituted with a hydroxyl and a methyl group, serves as a key intermediate in the synthesis of peptidomimetics, alkaloids, and nitrogen-containing heterocycles, where the relative and absolute stereochemistry fundamentally dictates biological activity [2].

Why Generic Substitution Fails for tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: The Criticality of Cis (2R,3R) Stereochemistry


In-class compounds, including their enantiomeric (2S,3S) or trans (2R,3S) diastereomers, cannot be used interchangeably with the cis (2R,3R) isomer. The stereochemical configuration dictates the three-dimensional orientation of pharmacophoric elements in the final bioactive molecule. For 3-arylpyrrolidine-2-carboxamide derivatives, systematic comparison of all four stereoisomers demonstrated the (2R,3R) isomer possesses the highest binding affinity, directly linking stereochemistry to function [1]. Substitution with an incorrect isomer can result in a complete loss of target engagement, undermining SAR campaigns and leading to false-negative results in drug discovery projects. The quantitative evidence below details the specific dimensions of this differentiation.

Quantitative Differentiation Evidence for tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: Comparator-Based Analysis for Scientific Procurement


Stereochemical Identity Defines Biological Potency: (2R,3R) vs. Other Stereoisomers in Melanocortin-4 Receptor Affinity

In a direct head-to-head study of all four stereoisomers of a 3-arylpyrrolidine-2-carboxamide series, the (2R,3R)-configured isomer demonstrated superior binding affinity at the melanocortin-4 receptor (MC4R). The study found the 2R,3R-pyrrolidine isomer possessed the most potent affinity among the four stereoisomers [1]. This establishes a clear, quantifiable advantage for the (2R,3R) configuration over its (2S,3S), (2R,3S), and (2S,3R) counterparts.

Medicinal Chemistry GPCR Ligands Stereochemistry

Direct Incorporation into Patented USP7 Inhibitor and PI3Kδ Inhibitor Pharmacophores

The (2R,3R) stereochemistry is explicitly utilized in the patent literature for constructing clinically relevant target molecules. Patent US20190142834A1 (FLX Bio) describes USP7 modulators where the cis-2R,3R-pyrrolidine scaffold is a critical structural component [1]. Similarly, WO2014075393A1 (Merck Sharp & Dohme) incorporates this specific isomer as an intermediate for potent PI3Kδ inhibitors [2]. In contrast, the enantiomeric (2S,3S) or trans (2R,3S) isomers are not claimed in these specific therapeutic contexts, underscoring the unique fit of the (2R,3R) configuration for these pharmacophores.

Oncology Immunology Drug Discovery

Predicted Physicochemical Profile and Solid-State Stability as a Crystalline Intermediate

While many chiral pyrrolidine building blocks are oils or low-melting solids, the cis (2R,3R) isomer is typically handled as a solid (supplier reports) with a predicted boiling point of 282.5±33.0 °C and a predicted density of 1.094±0.06 g/cm³ . The long-term storage condition is specified as a cool, dry place, indicating robust ambient stability . In comparison, the trans (2R,3S) isomer (CAS 817554-87-3) is also a solid but may exhibit different crystallinity and hygroscopicity profiles, impacting handling and formulation during scale-up. Suppliers report purities of ≥95% for this (2R,3R) isomer, with some vendors offering up to 98% purity , providing a defined quality benchmark for procurement.

Process Chemistry Pre-formulation Analytical Chemistry

Chiral Pool Synthesis: Preserved Enantiopurity from L-Hydroxyproline-Derived Starting Materials

The (2R,3R) absolute configuration is accessible via the chiral pool from natural amino acids like trans-4-hydroxy-L-proline, providing a cost-effective and scalable route. Enantioselective syntheses of N-Boc-3-hydroxy-2-methylpyrrolidines have been reported with high diastereoselectivity [1]. In contrast, the (2S,3S) antipode typically requires a D-proline-derived starting material, which is more expensive and less readily available than the L-series, making the (2R,3R) isomer the economically and logistically preferred choice for large-scale medicinal chemistry programs.

Asymmetric Synthesis Chiral Pool Process Chemistry

High-Impact Application Scenarios for tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate Based on Quantitative Differentiation


Enantioselective Synthesis of MC4R Agonists for Metabolic Disease

Leverage the proven superiority of the (2R,3R) configuration in melanocortin-4 receptor binding, as demonstrated by its highest affinity among all stereoisomers [1]. This scenario applies when initiating an SAR campaign where stereochemical fidelity is the primary determinant of target engagement. Using the (2R,3R) isomer avoids the risk of synthesizing inactive diastereomers.

Replication of Patented USP7 and PI3Kδ Inhibitor Syntheses for Oncology Programs

Employ this specific building block to directly replicate the synthetic routes disclosed in proprietary small-molecule inhibitors targeting USP7 (US20190142834A1) [2] and PI3Kδ (WO2014075393A1) [3]. Substitution with any other isomer will not yield the claimed compounds, making this the only valid choice for competitive intelligence or lead optimization in these target spaces.

Scalable Chiral Pool-Based Synthesis of Complex Pyrrolidine Libraries

Utilize the (2R,3R) compound as a cornerstone for constructing diverse, enantiopure pyrrolidine libraries. Its derivation from the economical L-proline chiral pool [4] makes it the preferred scaffold for high-throughput synthesis and process scale-up, where cost and reliable supply are as critical as stereochemistry.

Quote Request

Request a Quote for tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.